1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione
Overview
Description
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C7H4N2O3. It is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with diethyl oxalate, followed by cyclization to form the oxazine ring . The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a pyrimidine ring fused to a pyridine ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1H-pyrido[3,2-d][1,3]oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)9-7(11)12-6/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINYTHCNBVUELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20526732 | |
Record name | 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63016-85-3 | |
Record name | 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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